molecular formula C17H17ClN4O5 B4283635 N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide

N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide

Cat. No. B4283635
M. Wt: 392.8 g/mol
InChI Key: MXYIXGAXOQTFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "CNPPC" and is a hydrazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of CNPPC is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes that play a role in inflammation, immunity, and cancer. Moreover, CNPPC has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CNPPC has been shown to exhibit potent anticancer and antitumor activities by inhibiting the growth and proliferation of cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, CNPPC has been shown to possess potent anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

CNPPC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, CNPPC has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on CNPPC. Firstly, more studies are needed to elucidate the mechanism of action of CNPPC and its molecular targets. Secondly, more preclinical and clinical studies are needed to evaluate the safety and efficacy of CNPPC as a potential therapeutic agent for various diseases, including cancer and inflammation. Thirdly, more studies are needed to explore the potential applications of CNPPC in drug delivery and nanotechnology. Finally, more studies are needed to optimize the synthesis method of CNPPC and to develop new analogs with improved pharmacological properties.
Conclusion:
In conclusion, CNPPC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to exhibit potent anticancer, antitumor, and anti-inflammatory activities, making it a potential therapeutic agent for the treatment of various diseases. However, more studies are needed to elucidate its mechanism of action, evaluate its safety and efficacy, and explore its potential applications in drug delivery and nanotechnology.

Scientific Research Applications

CNPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer, antitumor, and anti-inflammatory activities. Moreover, it has been shown to possess potent antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(4-nitrophenoxy)propanoylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O5/c1-10-14(18)4-3-5-15(10)19-17(24)21-20-16(23)11(2)27-13-8-6-12(7-9-13)22(25)26/h3-9,11H,1-2H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYIXGAXOQTFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide
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N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide
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N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide
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N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide
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N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide
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N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarboxamide

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